Mth-DL-glutamine

概要

説明

Mth-DL-glutamine is a synthetic derivative of glutamine, an amino acid that plays a crucial role in various metabolic processes. Glutamine is known for its involvement in protein synthesis, nitrogen transport, and as a precursor for the synthesis of other amino acids and nucleotides. This compound is utilized in research and industrial applications due to its unique properties and potential benefits.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Mth-DL-glutamine involves the reaction of L-glutamine with methanol under acidic conditions to form methyl L-glutamine. This intermediate is then racemized to produce this compound. The reaction conditions typically include the use of an acid catalyst such as hydrochloric acid and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction is monitored closely to optimize yield and minimize impurities.

化学反応の分析

Types of Reactions: Mth-DL-glutamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form glutamic acid and other by-products.

Reduction: It can be reduced to form glutamine derivatives with different functional groups.

Substitution: this compound can participate in substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include glutamic acid, substituted glutamine derivatives, and other amino acid analogs .

科学的研究の応用

Nutritional Supplementation

Role in Critical Care:

Mth-DL-glutamine is increasingly recognized for its role in nutritional support for critically ill patients. Studies have shown that glutamine supplementation can reduce intestinal permeability and improve gut function in critically ill individuals. For instance, a study indicated that enteral diets supplemented with glutamine led to significant decreases in plasma endotoxin levels and zonulin concentrations, which are markers of intestinal permeability .

Table 1: Effects of Glutamine Supplementation on Intestinal Health

Metabolic Health

Cardiovascular Disease Prevention:

Emerging evidence suggests that dietary glutamine may be associated with a lower risk of cardiovascular diseases (CVD). A large cohort study found that higher intake of glutamine was correlated with reduced incidence and mortality from CVD among participants with type 2 diabetes .

Table 2: Dietary Glutamine Intake and Cardiovascular Risk

Cellular Mechanisms

Autophagy and Senescence:

Recent research indicates that this compound may promote cellular health by enhancing autophagy and reducing senescence in cells. A study demonstrated that glutamine treatment inhibited glycolysis and promoted autophagic processes in nucleus pulposus cells, potentially preventing intervertebral disc degeneration .

Table 3: Impact of Glutamine on Cellular Processes

| Study Reference | Cell Type Studied | Key Mechanisms Affected |

|---|---|---|

| Nucleus pulposus cells | Enhanced autophagy, reduced senescence markers (p53, p21) under TNF-α stimulation. |

Clinical Case Studies

Case Study: Glutamine in Trauma Patients

A clinical trial involving trauma patients receiving parenteral nutrition supplemented with glutamine showed improved recovery outcomes compared to those receiving standard nutrition without glutamine . The trial highlighted the importance of glutamine in enhancing immune function and reducing infection rates.

Case Study Summary:

- Population: Critically ill surgical patients

- Intervention: Parenteral nutrition with vs. without glutamine

- Outcome: Reduced hospital infections; improved recovery metrics

Pharmacological Effects

This compound also exhibits pharmacological properties that may be beneficial in various medical conditions. It has been shown to serve as a substrate for the synthesis of other amino acids and is involved in nitrogen metabolism, making it crucial during periods of stress or illness .

Table 4: Pharmacological Applications of Glutamine

| Application Area | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Gut Health | Source of energy for enterocytes | Improves gut barrier function |

| Immune Function | Enhances lymphocyte proliferation | Supports immune response during stress |

| Muscle Recovery | Reduces muscle wasting | Beneficial post-surgery or trauma |

作用機序

Mth-DL-glutamine exerts its effects through several mechanisms:

Metabolic Pathways: It is involved in the tricarboxylic acid cycle, providing energy and precursors for biosynthesis.

Molecular Targets: this compound targets enzymes such as glutaminase, which converts glutamine to glutamate, and glutamine synthetase, which synthesizes glutamine from glutamate and ammonia.

Pathways Involved: It plays a role in nitrogen metabolism, redox homeostasis, and the synthesis of nucleotides and amino acids

類似化合物との比較

L-Glutamine: The natural form of glutamine, widely used in research and clinical applications.

Methyl L-Glutamine: An intermediate in the synthesis of Mth-DL-glutamine.

Glutamic Acid: A product of glutamine metabolism and a key component in various biochemical pathways.

Uniqueness: this compound is unique due to its synthetic origin and the presence of both D- and L-forms of glutamine. This racemic mixture provides distinct properties that are not observed in the natural L-glutamine, making it valuable for specific research and industrial applications .

生物活性

Mth-DL-glutamine, a derivative of the amino acid glutamine, plays a significant role in various biological processes. This article explores its biological activity, focusing on its metabolic pathways, physiological effects, clinical applications, and relevant research findings.

1. Metabolism and Physiological Importance

Glutamine is a key amino acid in human metabolism, serving as a substrate for various biochemical pathways. It is primarily metabolized in the liver, muscle, and gut. The two main enzymes involved in glutamine metabolism are:

- Glutaminase : Converts glutamine into glutamate.

- Glutamine synthetase : Synthesizes glutamine from glutamate and ammonia.

These enzymes are crucial for maintaining cellular homeostasis, particularly in rapidly dividing cells such as lymphocytes and enterocytes . Glutamine's role extends to enhancing antioxidant defenses by increasing levels of reduced glutathione, which protects cells from oxidative stress .

2. Biological Functions

2.1 Cell Proliferation and Survival

This compound has been shown to influence cell survival and proliferation. It upregulates anti-apoptotic proteins while downregulating pro-apoptotic proteins in T cells, thus preventing apoptosis in certain cell types . This property is particularly beneficial in conditions of physiological stress where cell survival is critical.

2.2 Immune Function

Research indicates that glutamine supplementation can enhance immune responses, particularly in critically ill patients or those undergoing surgery. A systematic review of 53 trials involving 4,671 participants found that glutamine supplementation reduced the rate of infectious complications significantly (Relative Risk [RR] 0.79) without affecting overall mortality rates . This suggests that this compound may play a protective role in immune function during critical illness.

3. Clinical Applications

3.1 Nutritional Therapy

This compound is often included in nutritional therapies for patients undergoing major surgeries or those with critical illnesses. A study on perioperative nutritional therapy using a combination of glutamine, arginine, and β-hydroxy-β-methylbutyrate showed improved postoperative outcomes compared to controls, including reduced complications and better maintenance of skeletal muscle mass .

3.2 Cancer Treatment

In oncology, glutamine's role has been investigated concerning tumor metabolism and treatment responses. It has been suggested that targeting glutamine metabolism could enhance the efficacy of cancer therapies by affecting tumor growth dynamics .

4.1 Case Studies and Data Tables

Several studies have documented the effects of this compound on various health outcomes:

5. Conclusion

This compound exhibits significant biological activity with implications for cell metabolism, immune function, and clinical nutrition. Its ability to enhance recovery in critically ill patients and its potential role in cancer therapy highlight its importance in both clinical and research settings. Continued exploration into its mechanisms and applications will further elucidate its benefits across various medical fields.

特性

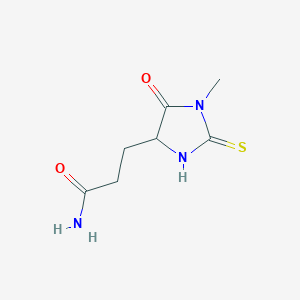

IUPAC Name |

3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-10-6(12)4(9-7(10)13)2-3-5(8)11/h4H,2-3H2,1H3,(H2,8,11)(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSQCJWXEAEPFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=S)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。